molecular formula C15H21N5O3S B7193089 N-(2,5-dimethyl-1,2,4-triazol-3-yl)-4-[methyl(propan-2-yl)sulfamoyl]benzamide

N-(2,5-dimethyl-1,2,4-triazol-3-yl)-4-[methyl(propan-2-yl)sulfamoyl]benzamide

Cat. No.: B7193089
M. Wt: 351.4 g/mol
InChI Key: XIVPINLLDKRAKK-UHFFFAOYSA-N
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Description

N-(2,5-dimethyl-1,2,4-triazol-3-yl)-4-[methyl(propan-2-yl)sulfamoyl]benzamide: is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(2,5-dimethyl-1,2,4-triazol-3-yl)-4-[methyl(propan-2-yl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S/c1-10(2)20(5)24(22,23)13-8-6-12(7-9-13)14(21)17-15-16-11(3)18-19(15)4/h6-10H,1-5H3,(H,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVPINLLDKRAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethyl-1,2,4-triazol-3-yl)-4-[methyl(propan-2-yl)sulfamoyl]benzamide typically involves multiple steps, starting with the formation of the triazole ring This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethyl-1,2,4-triazol-3-yl)-4-[methyl(propan-2-yl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2,5-dimethyl-1,2,4-triazol-3-yl)-4-[methyl(propan-2-yl)sulfamoyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,5-dimethyl-1,2,4-triazol-3-yl)-4-[methyl(propan-2-yl)sulfamoyl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
  • tert-Butylamine

Uniqueness

Compared to similar compounds, N-(2,5-dimethyl-1,2,4-triazol-3-yl)-4-[methyl(propan-2-yl)sulfamoyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

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